4-Hydroperoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroperoxyphenol can be synthesized through several methods, including:
Hydroperoxidation of Phenol: This involves the reaction of phenol with hydrogen peroxide in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a hydroperoxy group.
Industrial Production Methods: Industrial synthesis often involves large-scale hydroperoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroquinone or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
4-Hydroperoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroperoxyphenol involves its ability to undergo redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. This property is crucial in its role as an antioxidant, where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with ROS, reducing oxidative stress and preventing cellular damage.
Enzymatic Reactions: It can act as a substrate or inhibitor for various enzymes involved in redox reactions.
Comparison with Similar Compounds
Phenol: The parent compound of 4-Hydroperoxyphenol, with a hydroxyl group attached to the benzene ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on the benzene ring.
Benzoquinone: An oxidized form of hydroquinone with two carbonyl groups on the benzene ring.
Uniqueness: this compound is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties. This makes it a valuable compound in studies related to oxidative stress and antioxidant mechanisms .
Properties
CAS No. |
117711-54-3 |
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Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-hydroperoxyphenol |
InChI |
InChI=1S/C6H6O3/c7-5-1-3-6(9-8)4-2-5/h1-4,7-8H |
InChI Key |
KCIZUAMTTBFYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OO |
Origin of Product |
United States |
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